molecular formula C20H23ClN6O2 B2984121 3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-44-1

3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2984121
CAS RN: 898410-44-1
M. Wt: 414.89
InChI Key: KRFZCBBKMZFWBM-UHFFFAOYSA-N
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Description

Triazines are a class of nitrogen-containing heterocycles . They are analogues of the six-membered benzene ring, with three carbon atoms replaced by nitrogens . The 1,2,4-triazine and their fused ring structures with one or more heterocycles represent an important class of nitrogen heterocycles compounds . They are part of many synthetic pharmaceutical products and exhibit a broad spectrum of biological effects .


Synthesis Analysis

The synthesis of triazine derivatives often involves azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . In some cases, the triazine ring is constructed based on azoles, or the azole fragment is annulated to the 1,2,4-triazine ring .


Molecular Structure Analysis

Triazole compounds, which are part of the larger azole group, contain two carbon and three nitrogen atoms in a five-membered ring . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Chemical Reactions Analysis

Triazines and their derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

Triazole compounds are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They are central structural components in a number of drug classes .

Scientific Research Applications

Anticancer Properties

Triazines and tetrazines have been investigated for their potential as anticancer agents. Several derivatives of this compound exhibit cytotoxic effects against different tumor cell lines, making them promising candidates for cancer therapy .

Heterogeneous Catalysis

Due to their rich nitrogen content and high chemical stability, triazines and tetrazines find applications in heterogeneous catalysis. They can serve as catalysts for various chemical reactions, contributing to the development of efficient and sustainable processes .

Photocatalysis

Triazines and tetrazines are also utilized in photocatalytic reactions. Their ability to absorb light and participate in photochemical transformations makes them valuable in energy-related applications and environmental remediation .

Drug Design and Development

Researchers explore triazine and tetrazine derivatives as building blocks for designing novel drugs. Their fine-tuned electronic properties allow for the creation of multifunctional molecules with potential therapeutic applications, such as antiviral, anti-HIV, and anti-protozoal agents .

Explosives and Energetic Materials

In the field of energetic materials, pyrazolo-triazine derivatives have been investigated for their explosive performance. For example, a high-density pyrazolo-triazine explosive (PTX) shows promising safety margins and performance characteristics .

Light-Induced Synthesis

Recent developments include light-induced arylation or alkylation of 1,2,4-triazine-3,5-diones. This method allows for the synthesis of azauracils, demonstrating the applicability of triazine-based compounds in large-scale reactions and derivative synthesis .

These applications highlight the versatility and potential of triazine and tetrazine systems in various scientific and technological domains. Researchers continue to explore their properties and develop innovative uses for these intriguing heterocyclic compounds .

Safety and Hazards

The safety of triazine derivatives can vary widely depending on their specific structures and substitutions . Some triazine derivatives have been found to have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development and targeted synthesis of azolo[1,2,4]triazines remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo[1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .

properties

IUPAC Name

3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-4-10-25-18(28)16-17(24(3)20(25)29)22-19-26(16)12-15(23-27(19)11-5-2)13-6-8-14(21)9-7-13/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFZCBBKMZFWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3CCC)C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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